molecular formula C18H13FN4O2 B2745163 2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034396-08-0

2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No.: B2745163
CAS No.: 2034396-08-0
M. Wt: 336.326
InChI Key: SJIIATPCCSZEAN-UHFFFAOYSA-N
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Description

2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzylamine with a suitable pyrazine derivative, followed by cyclization with a triazole precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or methanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the fluorine atom .

Scientific Research Applications

2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
  • 2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
  • 2-(4-bromobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Uniqueness

The uniqueness of 2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione lies in its fluorine substitution, which imparts distinct electronic properties and enhances its biological activity compared to its analogs with different substituents .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2/c19-14-8-6-13(7-9-14)12-23-18(25)22-11-10-21(17(24)16(22)20-23)15-4-2-1-3-5-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIIATPCCSZEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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